REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][N:7]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O)C.C1(NC2C=CC=CC=2)CCCCC1>>[CH:14]1([N:7]([CH2:6][CH2:4][OH:3])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1
|
Name
|
N-ethoxycarbonylmethyl-N-cyclohexyl aniline
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CN(C1=CC=CC=C1)C1CCCCC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1=CC=CC=C1
|
Name
|
product
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N(C1=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 18.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |